4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide
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Overview
Description
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This specific compound features a benzenesulfonamide core with a 2-chloroethyl group and a 1-methylpropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine and 1-methylpropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another non-polar solvent
- Temperature: Room temperature to 40°C
- Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzenesulfonamide core can be oxidized to form sulfone derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Nucleophilic Substitution: Substituted sulfonamides with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Amines.
Scientific Research Applications
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-N-(2-methylpropyl)-benzenesulfonamide
- 4-(2-Chloroethyl)-N-(1-ethylpropyl)-benzenesulfonamide
- 4-(2-Chloroethyl)-N-(1-methylbutyl)-benzenesulfonamide
Uniqueness
4-(2-Chloroethyl)-N-(1-methylpropyl)-benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 1-methylpropyl group can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
1018339-50-8 |
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Molecular Formula |
C12H18ClNO2S |
Molecular Weight |
275.80 g/mol |
IUPAC Name |
N-butan-2-yl-4-(2-chloroethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-3-10(2)14-17(15,16)12-6-4-11(5-7-12)8-9-13/h4-7,10,14H,3,8-9H2,1-2H3 |
InChI Key |
IZVAYQZEQANPHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
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